molecular formula C26H21N3O5S B280721 N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide

N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide

Cat. No.: B280721
M. Wt: 487.5 g/mol
InChI Key: YXFFAZSPDIXFRC-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to modulate the activity of RAC1, a member of the Rho family of small GTPases that plays a crucial role in regulating cytoskeletal dynamics, cell migration, and proliferation.

Scientific Research Applications

Synthesis and Derivatives

N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide is a compound that has been investigated for various synthesis applications. Magnus, Exon, and Sear (1983) described the synthesis of indolocarbazoles, a class of compounds that include similar structures to this chemical, through a process involving formylation and dehydrogenation steps (Magnus, Exon, & Sear, 1983).

Biological Evaluation

Research on similar sulfonamide compounds shows their potential in biological applications. Owa et al. (2002) studied the structure and gene expression relationship of antitumor sulfonamides, highlighting their significance as cell cycle inhibitors and their progression to clinical trials (Owa et al., 2002).

Molecular Structure Analysis

The molecular structure and conformation of related sulfonamide compounds have been studied extensively. Banerjee et al. (2002) analyzed the crystal structure and molecular conformation of a solvated sulfonamide compound, providing insights into its potential as an antineoplastic agent (Banerjee et al., 2002).

Application in Metal Complexes

Sousa et al. (2001) explored the structural characterization of metal complexes containing sulfonamide derivatives, demonstrating the potential of such compounds in the development of novel complexes (Sousa et al., 2001).

Radioligand Development

Cardoso and Pradelles (1982) described the preparation of a radioligand for sulpiride-related compounds, emphasizing the relevance of sulfonamide derivatives in radiolabeling and biological tracing applications (Cardoso & Pradelles, 1982).

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C26H21N3O5S/c1-3-28-22-13-14-23(20-7-4-8-21(24(20)22)26(28)31)35(32,33)29(18-9-11-19(34-2)12-10-18)25(30)17-6-5-15-27-16-17/h4-16H,3H2,1-2H3

InChI Key

YXFFAZSPDIXFRC-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)C5=CN=CC=C5)C=CC=C3C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Reactant of Route 2
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N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Reactant of Route 3
N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Reactant of Route 4
N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Reactant of Route 6
N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide

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